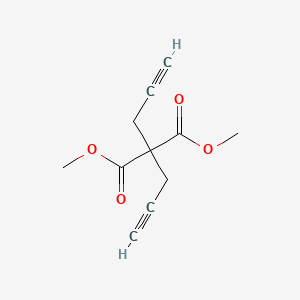
5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride
Übersicht
Beschreibung
5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is primarily used in research and industrial applications, particularly in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 3,5-dichlorophenyl furan-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large quantities of thionyl chloride and appropriate safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-dichlorophenyl furan-2-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
Thioesters: Formed when reacting with thiols.
Carboxylic Acid: Formed upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Material Science: This compound is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles to form various derivatives, which can then exhibit biological or chemical activity depending on the nature of the nucleophile and the resulting compound. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
Vergleich Mit ähnlichen Verbindungen
5-(3,5-Dichlorophenyl)furan-2-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carbonyl chloride group.
5-(Chloromethyl)furan-2-carbonyl chloride: Another related compound with a chloromethyl group instead of the dichlorophenyl group.
Uniqueness: 5-(3,5-Dichlorophenyl)furan-2-carbonyl chloride is unique due to its specific reactivity as an acid chloride, allowing it to form a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it valuable in various fields of research and industrial applications.
Eigenschaften
IUPAC Name |
5-(3,5-dichlorophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZDLLNCJYFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)
![[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride](/img/structure/B3025301.png)
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)


![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)



